molecular formula C25H30N2O3 B2817333 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one CAS No. 850905-01-0

5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one

Katalognummer: B2817333
CAS-Nummer: 850905-01-0
Molekulargewicht: 406.526
InChI-Schlüssel: MJRZDCLYPPQQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom are known as N-benzylpiperidines . These are heterocyclic compounds and are widely used in the production of drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidine derivative with other organic compounds. For example, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Then, catalytic hydrogenation of the pyridine ring completes the synthesis .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a piperidine ring, a benzyl group, and various other functional groups depending on the specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine” has a molecular weight of 346.45 and is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research on similar compounds to 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one, specifically within the 3,4-dihydroisoquinoline series, includes the synthesis of novel heterocycles and their structural characterization. For instance, compounds derived from 3,4-dihydroisoquinoline have been synthesized through various chemical reactions, demonstrating their utility in constructing complex molecular architectures. These syntheses often explore the chemical reactivity of the dihydroisoquinoline moiety, leading to diverse compounds with potential biological activities. The structural elucidation of these compounds employs techniques such as NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular frameworks (Shklyaev, Vshivkova, 2014).

Anticancer Properties

Another significant area of research involves evaluating the anticancer properties of dihydroisoquinoline derivatives. Studies have demonstrated that some of these compounds exhibit cytotoxic effects against various cancer cell lines, such as breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). These findings are crucial for the development of new anticancer agents, highlighting the therapeutic potential of dihydroisoquinoline derivatives. Molecular docking simulations complement these studies by predicting the interaction between these compounds and cancer-related proteins, offering insights into their mechanism of action (Saleh et al., 2020).

Antimicrobial and Antimalarial Activities

Dihydroisoquinoline derivatives also show promising antimicrobial and antimalarial activities. The synthesis of new compounds within this chemical class and their subsequent testing against various bacterial and fungal strains have identified several candidates with potent inhibitory effects. These studies contribute to the search for novel antimicrobial agents amidst rising antibiotic resistance. Additionally, the evaluation of certain dihydroisoquinoline derivatives for antimalarial activity broadens the scope of potential therapeutic applications, addressing the need for more effective treatments against malaria (Desai et al., 2007).

Neuropharmacological Effects

Research into the neuropharmacological effects of dihydroisoquinoline derivatives includes the exploration of their potential as central nervous system (CNS) active compounds. These studies aim to understand the impact of structural modifications on the biological activity of dihydroisoquinoline derivatives, identifying those with promising sedative, analgesic, or anti-inflammatory properties. Such investigations are essential for the development of new drugs targeting the CNS, offering alternatives for the treatment of pain, inflammation, and other neurological conditions (Hung et al., 1985).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s always important to handle these compounds with care, using appropriate protective equipment, and to avoid contact with skin and eyes .

Zukünftige Richtungen

The future directions in the research and development of these compounds could involve exploring their potential uses in various therapeutic applications, such as in the treatment of diseases like Alzheimer’s .

Eigenschaften

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-26-16-13-21-22(25(26)29)9-6-10-23(21)30-18-24(28)27-14-11-20(12-15-27)17-19-7-4-3-5-8-19/h3-10,20H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRZDCLYPPQQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.